molecular formula C8H8O4 B563719 2-(3,4-dihydroxyphenyl)acetic acid CAS No. 1189915-73-8

2-(3,4-dihydroxyphenyl)acetic acid

Cat. No. B563719
Key on ui cas rn: 1189915-73-8
M. Wt: 173.141
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
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Patent
US05292901

Procedure details

1.7 g of 3,4-dihydroxyphenylacetic acid, a catalytic amount of p-toluenesulfonic acid, 10 ml of acetone and 10 ml of benzene were heated under reflux for 18 h. The reflux solution was dehydrated with Molecular Sieve 4A. The reaction mixture was concentrated and the obtained dark brown oil was dissolved in 20 ml of tetrahydrofuran. The solution was added to a suspension of 0.8 g of lithium aluminum hydride in 30 ml of tetrahydrofuran under cooling with ice. The mixture was stirred at room temperature for 1 h and then cooled with ice/water. 0.8 ml of water, then 0.8 ml of a 15% aqueous sodium hydroxide solution and finally 2.4 ml of water were added thereto and an insoluble substance was filtered off. The filtrate was concentrated and treated according to silica gel column chromatography (ethyl acetate/n-hexane=1:1) to obtain 1.1 g of the intended compound in the form of a colorless oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[OH:8].[C:13]1(C)[CH:18]=CC(S(O)(=O)=O)=C[CH:14]=1.CC(C)=O>C1C=CC=CC=1>[CH3:14][C:13]1([CH3:18])[O:8][C:7]2[CH:6]=[CH:5][C:4]([CH2:9][CH2:10][OH:12])=[CH:3][C:2]=2[O:1]1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
OC=1C=C(C=CC1O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the obtained dark brown oil was dissolved in 20 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
The solution was added to a suspension of 0.8 g of lithium aluminum hydride in 30 ml of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice/water
ADDITION
Type
ADDITION
Details
0.8 ml of water, then 0.8 ml of a 15% aqueous sodium hydroxide solution and finally 2.4 ml of water were added
FILTRATION
Type
FILTRATION
Details
an insoluble substance was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(O1)C=CC(=C2)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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